3-Methylidene-1-azabicyclo[4.2.0]octan-8-one
Overview
Description
3-Methylidene-1-azabicyclo[420]octan-8-one is a bicyclic compound that features a unique structure with a nitrogen atom incorporated into the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylidene-1-azabicyclo[4.2.0]octan-8-one typically involves multistep reactions starting from simpler precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic structure. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. These methods often include the use of continuous flow reactors and advanced purification techniques to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Methylidene-1-azabicyclo[4.2.0]octan-8-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Methylidene-1-azabicyclo[4.2.0]octan-8-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methylidene-1-azabicyclo[4.2.0]octan-8-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
1-Azabicyclo[2.2.2]octane: Another bicyclic compound with a nitrogen atom in the ring system, but with a different ring size and structure.
Tropane: A bicyclic compound that serves as the core structure for many alkaloids, including cocaine and atropine.
Uniqueness
3-Methylidene-1-azabicyclo[4.2.0]octan-8-one is unique due to its specific ring structure and the presence of a methylene group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-methylidene-1-azabicyclo[4.2.0]octan-8-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-2-3-7-4-8(10)9(7)5-6/h7H,1-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QENMSQKAQUPOIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC2CC(=O)N2C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10551311 | |
Record name | 3-Methylidene-1-azabicyclo[4.2.0]octan-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10551311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102358-06-5 | |
Record name | 3-Methylidene-1-azabicyclo[4.2.0]octan-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10551311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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